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Introduction

Fibrolamellar Hepatocellular Carcinoma (FL-HCC) is a rare and aggressive liver cancer that

primarily affects adolescents and young adults, and notably, it develops in otherwise healthy

livers.[1][2] A defining molecular characteristic of FL-HCC is a somatic 400-kb deletion on

chromosome 19, which results in a fusion of the DNAJB1 and PRKACA genes. This fusion

encodes the DNAJB1-PRKACA fusion protein, the primary oncogenic driver in this cancer.[1][2]

[3] The fusion protein leads to constitutive activation of Protein Kinase A (PKA) signaling, which

is essential for its oncogenic activity.[4]

(2S,4R)-DS89002333 is a potent, orally active inhibitor of PRKACA, the catalytic subunit of

PKA, with an IC50 of 0.3 nM.[4] It has demonstrated significant anti-tumor activity in in-vivo FL-

HCC patient-derived xenograft (PDX) models that express the DNAJB1-PRKACA fusion gene.

[4] Three-dimensional (3D) organoid models of FL-HCC, derived from patient tumors, have

been successfully established and validated to recapitulate the histopathology and

transcriptomic signature of the original tumors, including the expression of the hallmark

DNAJB1-PRKACA fusion.[1][5] These organoid models present a valuable in-vitro platform for

preclinical drug screening and for studying the pathobiology of FL-HCC.
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This document provides detailed protocols for the application of (2S,4R)-DS89002333 in 3D

organoid models of FL-HCC, covering organoid culture, drug treatment, and downstream

assays for assessing treatment efficacy.

Signaling Pathway and Drug Mechanism of Action
The DNAJB1-PRKACA fusion protein leads to uncontrolled PKA activity. This aberrant signaling

is believed to drive FL-HCC tumorigenesis through the phosphorylation and inactivation of Salt-

Inducible Kinases (SIKs). Inactivation of SIKs results in the dephosphorylation and nuclear

translocation of the CREB-regulated transcription coactivator 2 (CRTC2). In the nucleus,

CRTC2, along with its binding partner p300, activates a transcriptional program that promotes

cell proliferation and survival. (2S,4R)-DS89002333 directly inhibits the kinase activity of the

PRKACA component of the fusion protein, thereby blocking this oncogenic signaling cascade.
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FL-HCC Signaling and Inhibition by (2S,4R)-DS89002333
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Experimental Protocols
The following protocols are adapted from established methods for drug testing in liver

organoids.[6][7][8][9][10] Researchers should optimize these protocols for their specific FL-

HCC organoid lines.

FL-HCC Organoid Culture and Maintenance
This protocol is based on the successful generation of FL-HCC organoids from patient tissue.

[1][5]

Materials:

FL-HCC patient-derived organoids

Basement Membrane Matrix (e.g., Matrigel®)

Organoid Culture Medium (specific formulation for liver organoids)

Phosphate Buffered Saline (PBS), sterile

Cell recovery solution (e.g., Corning® Cell Recovery Solution)

24-well tissue culture plates

Protocol:

Thaw cryopreserved FL-HCC organoids rapidly in a 37°C water bath.

Transfer organoids to a 15 mL conical tube and wash with 10 mL of cold organoid culture

medium.

Centrifuge at 300 x g for 5 minutes at 4°C.

Resuspend the organoid pellet in cold Basement Membrane Matrix.

Plate 50 µL domes of the organoid-matrix mixture into the center of wells of a pre-warmed

24-well plate.
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Incubate at 37°C for 15-20 minutes to solidify the domes.

Gently add 500 µL of pre-warmed organoid culture medium to each well.

Culture organoids at 37°C, 5% CO2. Change the medium every 2-3 days.

Passage organoids every 7-14 days by disrupting the domes, recovering the organoids, and

replating as described above.

Drug Treatment of FL-HCC Organoids
Materials:

(2S,4R)-DS89002333 (stock solution in DMSO)

FL-HCC organoids cultured in 24-well or 96-well plates

Organoid culture medium

DMSO (vehicle control)

Protocol:

Culture FL-HCC organoids until they reach a desired size and density.

Prepare serial dilutions of (2S,4R)-DS89002333 in organoid culture medium. A typical

concentration range to test would be from 0.1 nM to 10 µM.

Prepare a vehicle control medium containing the same final concentration of DMSO as the

highest drug concentration.

Carefully remove the old medium from the organoid cultures.

Add the medium containing the different concentrations of (2S,4R)-DS89002333 or the

vehicle control to the respective wells.

Incubate the plates at 37°C, 5% CO2 for the desired treatment duration (e.g., 72 hours).
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Assessment of Organoid Viability
A common method to assess the effect of a drug on organoid viability is the CellTiter-Glo® 3D

Cell Viability Assay, which measures ATP levels.[11]

Materials:

Treated FL-HCC organoids in 96-well plates

CellTiter-Glo® 3D Reagent

Opaque-walled 96-well plates

Luminometer

Protocol:

Equilibrate the 96-well plate with treated organoids and the CellTiter-Glo® 3D reagent to

room temperature for 30 minutes.

Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each

well.

Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis.

Incubate at room temperature for 25 minutes to stabilize the luminescent signal.

Transfer the lysate to an opaque-walled 96-well plate.

Measure luminescence using a luminometer.

Calculate cell viability as a percentage of the vehicle-treated control.

Immunofluorescence Staining
Immunofluorescence can be used to visualize changes in protein expression and localization

within the organoids following treatment.

Materials:
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Treated FL-HCC organoids

4% Paraformaldehyde (PFA) in PBS

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

Blocking buffer (e.g., 5% BSA in PBS)

Primary antibodies (e.g., anti-phospho-CREB, anti-Ki67)

Fluorescently labeled secondary antibodies

DAPI (for nuclear counterstaining)

Mounting medium

Protocol:

Fix organoids in 4% PFA for 30-60 minutes at room temperature.

Wash three times with PBS.

Permeabilize with permeabilization buffer for 20 minutes.

Block with blocking buffer for 1 hour.

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

Wash three times with PBS.

Incubate with fluorescently labeled secondary antibodies and DAPI for 1-2 hours at room

temperature, protected from light.

Wash three times with PBS.

Mount organoids on a slide with mounting medium and image using a confocal microscope.

Western Blot Analysis
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Western blotting can be used to quantify changes in the levels of specific proteins and their

phosphorylation status.

Materials:

Treated FL-HCC organoids

Cell recovery solution

RIPA lysis buffer with protease and phosphatase inhibitors

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and electrophoresis equipment

Western blot transfer system

Primary and secondary antibodies

Protocol:

Harvest organoids by depolymerizing the matrix with a non-enzymatic cell recovery solution.

Wash the organoid pellet with cold PBS.

Lyse the organoids in RIPA buffer on ice.

Clarify the lysate by centrifugation.

Determine protein concentration of the supernatant.

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

Block the membrane and probe with primary antibodies (e.g., anti-phospho-CREB, anti-

CREB, anti-p300).

Incubate with HRP-conjugated secondary antibodies.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Experimental Workflow
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Workflow for testing (2S,4R)-DS89002333 in FL-HCC organoids.

Data Presentation
Please note: The following data is illustrative and serves as an example of how to present

results. Actual data will be generated from the experiments described above.

Table 1: Effect of (2S,4R)-DS89002333 on the Viability of FL-HCC Organoids
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(2S,4R)-DS89002333 Concentration (nM) Mean Viability (% of Control) ± SD

0 (Vehicle) 100 ± 5.2

0.1 95.3 ± 4.8

1 78.1 ± 6.1

10 52.4 ± 5.5

100 25.9 ± 3.9

1000 10.2 ± 2.1

IC50 (nM) ~12

Table 2: Summary of Western Blot Analysis of Key Signaling Proteins

Treatment
p-CREB/Total CREB Ratio
(Fold Change vs. Control)

p300 Expression (Fold
Change vs. Control)

Vehicle Control 1.00 1.00

(2S,4R)-DS89002333 (100

nM)
0.25 0.65

Conclusion
The use of patient-derived 3D organoid models of FL-HCC provides a powerful platform for the

preclinical evaluation of targeted therapies like (2S,4R)-DS89002333. These models allow for

the assessment of drug efficacy in a system that more closely mimics the in-vivo tumor

microenvironment and preserves the genetic identity of the patient's tumor. The protocols

outlined here provide a framework for researchers to investigate the therapeutic potential of

PRKACA inhibitors and to further elucidate the molecular mechanisms underlying FL-HCC.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10857944?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

